Isoprocarb-d3
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Overview
Description
Isoprocarb-d3 is a deuterium-labeled form of Isoprocarb, a carbamate insecticide widely used to control rice paddy lice and leafhoppers. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and environmental pollutant detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoprocarb-d3 involves the deuterium labeling of Isoprocarb. . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterium gas or deuterated reagents to achieve the desired labeling. The final product is then purified and tested for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Isoprocarb-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce deuterated alcohols .
Scientific Research Applications
Isoprocarb-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Isoprocarb-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests . The molecular targets and pathways involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with similar acetylcholinesterase inhibitory properties.
Hexaflumuron: A benzoylurea insecticide used for controlling pests in agriculture.
Difenoconazole: A triazole fungicide used to protect crops from fungal infections.
Uniqueness of Isoprocarb-d3
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This labeling also makes it a valuable tool in environmental pollutant detection and residue analysis .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
196.26 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 |
InChI Key |
QBSJMKIUCUGGNG-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)C |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.